molecular formula C11H12N2O2 B6596589 ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1233237-93-8

ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No. B6596589
CAS RN: 1233237-93-8
M. Wt: 204.22 g/mol
InChI Key: YTJSIWPRJRFNGA-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives are known to play crucial roles in modulating a number of inflammatory and immune mediators . They have been used as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50 °C .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has a molecular weight of 118.1359 .


Chemical Reactions Analysis

In the chemical modification of these compounds, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives can vary. For example, one derivative was described as a brown liquid with a yield of 76% .

Scientific Research Applications

1. Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a related compound, has been used in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via [4 + 2] annulation with N-tosylimines, using an organic phosphine catalyst. This process yields excellent results with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

2. Reactions with O- and N-nucleophiles

Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to yield 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates. Reaction with N-nucleophiles produces ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).

3. Synthesis of Pyrano[4,3-b]pyrans

Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives are synthesized through a one-pot reaction. This method is important for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

4. Synthesis of Tri-Heterocyclic Benzothiazole Derivatives

Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives are synthesized using microwave-assisted, solvent-free conditions. This approach is noted for its simplicity, efficiency, and environmentally benign conditions (Bhoi et al., 2016).

5. Photophysical Properties in Different Solvents

A 4-aza-indole derivative of ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate exhibits reverse solvatochromism and high quantum yield, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibition of these receptors can disrupt these signaling pathways, potentially halting tumor growth .

Biochemical Pathways

The FGFR signaling pathway is a key biochemical pathway affected by FGFR inhibitors . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, could potentially make them appealing lead compounds, beneficial to subsequent optimization .

Result of Action

In vitro studies of similar compounds have shown that they can inhibit cell proliferation and induce apoptosis . For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, significantly inhibited the migration and invasion of 4T1 breast cancer cells .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing a class of these derivatives targeting FGFR with development prospects . They are seen as an attractive strategy for cancer therapy .

properties

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-7(2)13-9-4-5-12-6-8(9)10/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSIWPRJRFNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233237-93-8
Record name ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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